DL-Alanyl-DL-alanine

Overview

Description

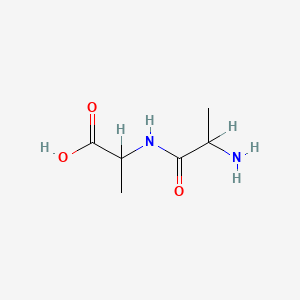

DL-Alanyl-DL-alanine is a dipeptide . It is a natural product found in Phaseolus vulgaris . The molecular formula of DL-Alanyl-DL-alanine is C6H12N2O3 . It has a molecular weight of 160.17 g/mol .

Synthesis Analysis

The synthesis of DL-Alanyl-DL-alanine involves the d-alanylation of lipoteichoic acid (Dlt) pathway . In this pathway, a membrane-bound O-acyltransferase (MBOAT) protein transfers an acyl group from an intracellular thioester onto the tyrosine of an extracytoplasmic C-terminal hexapeptide motif . This motif shuttles the acyl group to a serine on a separate transferase that moves the cargo to its destination .Molecular Structure Analysis

The molecular structure of DL-Alanyl-DL-alanine has been studied using various techniques. The crystal structure and functional characterization of DltA from Staphylococcus aureus, a d-alanyl carrier protein ligase that is the first protein in the d-alanylation pathway, have been reported .Chemical Reactions Analysis

The terahertz (THz) spectrum of DL-Alanyl-DL-alanine has been measured for the first time at cryogenic temperatures and with a pure sample . Several sharp absorptions are observed, over a wide frequency range (0.8–4.8 THz), at 8 K .Physical And Chemical Properties Analysis

The physicochemical properties of DL-Alanyl-DL-alanine have been studied extensively . Relevant parameters that characterize the two crystal forms are obtained, showing differences and similarities in terms of geometric descriptors, topological indexes, molecular electrostatic potential distributions, atomic volumes and charges, molecular electric moments, and electrostatic interaction energies .Scientific Research Applications

Promoting Cell Growth for Biochemicals Production

DL-Alanyl-DL-alanine plays a crucial role in promoting cell growth for biochemicals production. In a study conducted on Bacillus licheniformis, it was found that the appropriate concentration of additional L/D-alanine raised the cell biomass . High levels of intracellular L/D-alanine and D-alanyl-D-alanine were induced by the overexpression of the ald, dal, and ddl genes to accelerate cell proliferation .

Production of Poly-γ-glutamic Acid (γ-PGA)

DL-Alanyl-DL-alanine is also used in the production of poly-γ-glutamic acid (γ-PGA). The study revealed that 0.2 g/L of L-alanine and D-alanine substantially elevated the titer of γ-PGA by 14.89% and 6.19%, respectively .

Decreasing By-products Formation

Overexpression of ald, dal, and ddl genes, which are related to DL-Alanyl-DL-alanine synthesis, decreased the by-products (acetoin, 2,3-butanediol, acetic acid and lactic acid) formation by about 14.10%, 8.77%, and 8.84% for augmenting the γ-PGA production .

Production of Lichenysin, Pulcherrimin and Nattokinase

Overexpression of ald gene, which is related to DL-Alanyl-DL-alanine synthesis, amplified the production of lichenysin, pulcherrimin and nattokinase by about 18.71%, 19.82% and 21.49%, respectively .

Production of D-alanine from DL-alanine

DL-Alanyl-DL-alanine is used in the production of D-alanine from DL-alanine using immobilized cells of Bacillus subtilis HLZ-68 . The cells were used to perform asymmetric degradation of D-alanine and L-alanine .

Drug Development Against Mycobacterium Tuberculosis

D-alanine-D-alanine ligase (DdlA), which supplies a substrate of D-alanyl-D-alanine for peptidoglycan crosslinking, is an effective target for drug development to combat against Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

DL-Alanyl-DL-alanine primarily targets the D-alanine:D-alanine ligase (Ddl) . This enzyme plays a crucial role in bacterial cell wall synthesis by catalyzing the ATP-driven ligation of two D-alanine (D-Ala) molecules, resulting in the formation of a D-alanyl:D-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .

Mode of Action

The interaction of DL-Alanyl-DL-alanine with its target, Ddl, results in the formation of a D-alanyl:D-alanine dipeptide . This dipeptide is a key component in the peptidoglycan layer of the bacterial cell wall. The formation of this dipeptide is an ATP-driven process, indicating that DL-Alanyl-DL-alanine’s action is energy-dependent .

Biochemical Pathways

DL-Alanyl-DL-alanine affects the peptidoglycan biosynthesis pathway in bacteria . By interacting with Ddl, it influences the production of D-alanyl:D-alanine dipeptides, which are essential building blocks of the peptidoglycan layer. This layer provides structural integrity to the bacterial cell wall. Therefore, DL-Alanyl-DL-alanine’s action can significantly impact bacterial growth and survival .

Pharmacokinetics

Given its molecular weight of 1601711 , it can be inferred that it may have good bioavailability due to its relatively small size

Result of Action

The primary result of DL-Alanyl-DL-alanine’s action is the inhibition of bacterial growth . By interacting with Ddl and influencing the production of D-alanyl:D-alanine dipeptides, it disrupts the integrity of the bacterial cell wall. This can lead to bacterial cell lysis and death, thereby preventing the spread of bacterial infections .

Action Environment

The action of DL-Alanyl-DL-alanine can be influenced by various environmental factors. For instance, the presence of other compounds, such as sodium dodecyl sulfate (SDS), can affect its dissolution and, consequently, its bioavailability Additionally, factors like pH, temperature, and the presence of other ions can potentially impact its stability and efficacy

Future Directions

properties

IUPAC Name |

2-(2-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862471 | |

| Record name | Alanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Alanyl-DL-alanine | |

CAS RN |

2867-20-1, 1115-78-2, 3695-80-5, 1948-31-8 | |

| Record name | DL-Alanyl-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC186898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Alanyl-DL-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

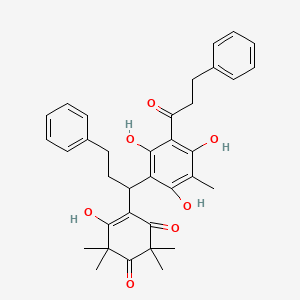

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)